molecular formula C19H20N4O2 B2444241 4-ethoxy-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide CAS No. 1448029-83-1

4-ethoxy-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide

Cat. No.: B2444241
CAS No.: 1448029-83-1
M. Wt: 336.395
InChI Key: BRIVVLKJAVQWDR-UHFFFAOYSA-N
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Description

4-ethoxy-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. This benzamide derivative features a pyrazole core linked to a pyridine ring, a structural motif common in compounds with potent biological activity. Compounds with this hybrid pharmacophore have demonstrated remarkable antioxidative properties by strongly inhibiting superoxide anion production, lipid peroxidation, and NADPH oxidase activity in cellular models, indicating a protective effect against oxidative stress . Furthermore, structurally related molecules have shown promising antiproliferative activity against a diverse range of human cancer cell lines in screenings conducted by the National Cancer Institute (NCI) . The presence of the benzamide group is a key feature in many established cell differentiation inducers and antineoplastic agents, underscoring the potential research value of this compound in oncology and molecular pharmacology . Its mechanism of action may involve the targeting of key enzymatic pathways, similar to other chalcone and pyrazole derivatives which are known to selectively inhibit viral enzymes, lactate dehydrogenase, and protein kinases, among other targets . This product is intended for laboratory research applications only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

4-ethoxy-N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c1-2-25-16-8-6-15(7-9-16)19(24)21-12-14-23-13-10-18(22-23)17-5-3-4-11-20-17/h3-11,13H,2,12,14H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRIVVLKJAVQWDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCCN2C=CC(=N2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazolyl-pyridinyl intermediate, which is then coupled with an ethoxy-substituted benzoyl chloride under basic conditions to form the final product. The reaction conditions often involve the use of solvents like toluene or ethyl acetate and catalysts such as iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like TBHP.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy or pyrazolyl-pyridinyl groups.

Common Reagents and Conditions

    Oxidation: TBHP in the presence of iodine.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

4-ethoxy-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. For example, in medicinal applications, it may inhibit bacterial enzymes critical for survival, thereby exerting its antibacterial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-ethoxy-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of ethoxy, pyrazolyl, and pyridinyl groups makes it a versatile compound for various applications in research and industry.

Biological Activity

4-ethoxy-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound has the following structural formula:

C19H23N5O\text{C}_{19}\text{H}_{23}\text{N}_{5}\text{O}

It features a benzamide core substituted with an ethoxy group and a pyridinyl-pyrazolyl moiety, which may contribute to its biological activity.

The biological activity of this compound appears to be mediated through several mechanisms:

  • Inhibition of Kinases : Similar compounds have shown effectiveness in inhibiting various kinases, which are critical in cancer signaling pathways. For instance, benzamide derivatives containing heteroaryl rings have been reported to inhibit RET kinase activity, leading to decreased cell proliferation in cancer models .
  • Antiviral Activity : Research indicates that pyrazole derivatives can exhibit antiviral properties. Compounds with similar structures have demonstrated significant inhibition against viral replication, suggesting potential applications in antiviral therapies .
  • Anti-inflammatory Effects : Some studies suggest that benzamide derivatives can modulate inflammatory pathways, potentially providing therapeutic benefits in inflammatory diseases .

Biological Activity Data

A summary of biological activities related to similar compounds is presented in the table below:

Compound NameActivity TypeIC50 (µM)Reference
Compound I-8RET Kinase Inhibition0.25
Pyrazole Derivative AAntiviral Activity0.20
Benzamide Derivative BAnti-inflammatory5.0

Case Study 1: RET Kinase Inhibition

A study evaluated the effects of various benzamide derivatives on RET kinase activity. The compound demonstrated potent inhibition (IC50 = 0.25 µM), significantly reducing cell proliferation in models expressing RET mutations. This highlights its potential as a targeted therapy for cancers associated with RET aberrations .

Case Study 2: Antiviral Properties

Another investigation focused on the antiviral efficacy of pyrazole-based compounds against HIV. The compound exhibited an IC50 value of 0.20 µM, indicating strong antiviral activity and suggesting that modifications to the pyrazole structure can enhance efficacy against viral targets .

Case Study 3: Anti-inflammatory Mechanism

In a model of chronic inflammation, benzamide derivatives were tested for their ability to reduce pro-inflammatory cytokines. The results showed a significant decrease in TNF-alpha levels at concentrations around 5 µM, indicating the potential for developing anti-inflammatory therapies based on this scaffold .

Q & A

Basic Question: What synthetic methodologies are reported for 4-ethoxy-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide?

Answer:
The compound is synthesized via multi-step organic reactions, typically involving:

  • Amide Coupling : Reaction of 4-ethoxybenzoic acid derivatives with amines (e.g., ethylenediamine derivatives) using coupling agents like EDCI or HOBt .
  • Pyrazole-Pyridine Subunit Construction : The pyridinyl-pyrazole moiety is often prepared via cyclocondensation of hydrazines with β-ketonitriles or via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for regioselective pyridine attachment .
  • Functionalization : Ethyl linkers are introduced through alkylation or nucleophilic substitution, as seen in analogous benzamide derivatives .

Key Challenges : Ensuring regioselectivity in pyrazole ring substitution and minimizing byproducts during amide bond formation.

Basic Question: Which spectroscopic and analytical techniques are critical for structural characterization?

Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the connectivity of the ethoxybenzamide, pyrazole, and pyridine moieties. Aromatic protons in the pyridin-2-yl group typically resonate at δ 8.2–8.6 ppm .
  • X-ray Crystallography : Resolves conformational details, such as the dihedral angle between the benzamide and pyridinyl-pyrazole planes (e.g., 45–60° in related cadmium complexes) .
  • Mass Spectrometry (ESI-MS) : Validates molecular weight and fragmentation patterns .
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability, with decomposition temperatures >200°C observed for similar pyrazole derivatives .

Advanced Question: How do crystallographic studies resolve conformational ambiguities in this compound?

Answer:
X-ray diffraction reveals:

  • Intermolecular Interactions : Hydrogen bonding between the amide NH and pyridine N stabilizes the structure. For example, in cadmium complexes, the pyridinyl N acts as a hydrogen bond acceptor .
  • Torsional Flexibility : The ethyl linker allows rotational freedom, but steric hindrance from the pyridinyl group restricts conformers. This is critical for docking studies in biological targets .
  • Discrepancies in Data : Variations in crystal packing (e.g., solvent inclusion in [Cd₂(ppb)₄(H₂O)₂]·8H₂O) may lead to divergent unit cell parameters. Hirshfeld surface analysis helps distinguish intrinsic molecular features from lattice effects .

Methodological Note : SHELX software (e.g., SHELXL) is widely used for refinement, though limitations in modeling disorder require complementary DFT calculations .

Advanced Question: What strategies address low yields in the final coupling step of synthesis?

Answer:
Optimization strategies include:

  • Catalytic Systems : Use of Pd(PPh₃)₄ for Suzuki couplings improves pyridinyl-pyrazole regioselectivity (yields >70% reported in orexin receptor antagonist syntheses) .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates during amide formation .
  • Protection/Deprotection : Temporary protection of the pyridine nitrogen with Boc groups prevents undesired side reactions .
  • Chromatographic Purification : Reverse-phase HPLC resolves closely related byproducts, especially for ethyl linker derivatives .

Advanced Question: How does the pyridinyl-pyrazole moiety influence biological activity?

Answer:

  • Receptor Binding : The pyridinyl-pyrazole acts as a hydrogen bond donor/acceptor pair, mimicking natural ligands. For example, in orexin receptor antagonists, this moiety occupies hydrophobic pockets via π-π stacking with aromatic residues .
  • SAR Insights : Modifications to the pyridine substituents (e.g., chloro vs. methoxy groups) alter potency and selectivity. Fluorine substitution on the pyrazole ring enhances metabolic stability .
  • Biological Assays : In vitro glucose uptake assays (e.g., rat hepatocyte models) quantify the impact of substituents on activity. For instance, electron-withdrawing groups on benzamide improve glucokinase activation .

Advanced Question: How are contradictions in biological data resolved for structurally similar compounds?

Answer:

  • Meta-Analysis : Cross-referencing data from multiple assays (e.g., COX-2 inhibition vs. orexin receptor binding) identifies off-target effects .
  • Computational Modeling : Docking studies using AutoDock Vina or Schrödinger Suite differentiate binding modes. For example, pyridinyl-pyrazole orientation may explain divergent IC₅₀ values .
  • Proteomic Profiling : Kinase inhibition panels (e.g., Eurofins KinaseProfiler) confirm selectivity, reducing false positives from assay-specific artifacts .

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